molecular formula C10H11BrF2O2 B8168130 2-Bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene

2-Bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene

Cat. No.: B8168130
M. Wt: 281.09 g/mol
InChI Key: FNVWYKYEKHJWLQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene typically involves the bromination of a suitable precursor compound. One common method involves the reaction of 1-(difluoromethyl)-4-(2-methoxyethoxy)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include hydroxylated or carbonylated benzene derivatives.

    Reduction Reactions: Products include benzene derivatives with a methyl group replacing the difluoromethyl group.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and difluoromethyl group can influence its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-fluoro-3-(2-methoxyethoxy)benzene
  • 2-Bromo-1,3-difluoro-5-(2-methoxyethoxy)benzene
  • 2-bromo-1-(2-methoxyethoxy)-3-(trifluoromethyl)benzene

Uniqueness

2-Bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene is unique due to the presence of both a bromine atom and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O2/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVWYKYEKHJWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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